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Cat. No.: B12205126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ACTB-1003 (Molecular Formula: C23H21BrN4O4S) is a potent, orally available, multi-targeted

kinase inhibitor with significant potential in oncology research and development. It exhibits a

multi-modal mechanism of action by targeting key pathways involved in tumor growth,

angiogenesis, and survival.[1] Primarily, it acts as a formidable inhibitor of Fibroblast Growth

Factor Receptors (FGFR), making it a candidate for investigating cancers with FGFR genetic

alterations.[1] Additionally, ACTB-1003 potently inhibits Vascular Endothelial Growth Factor

Receptor 2 (VEGFR2) and Tie-2, key mediators of angiogenesis.[1] The compound also

induces apoptosis by targeting downstream effectors of the PI3K pathway, including RSK and

p70S6K.[1] These application notes provide a summary of its biochemical activity and detailed

protocols for its use in pre-clinical cancer research.

Quantitative Data Summary
The inhibitory activity of ACTB-1003 has been quantified against several key kinases,

demonstrating low nanomolar potency. These values are crucial for designing effective in vitro

and in vivo experiments.
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Target Kinase IC50 Value (nM) Pathway
Primary Cellular
Process

VEGFR2 2 Angiogenesis
Tumor Blood Vessel

Formation

Tie-2 4 Angiogenesis
Vascular Maturation &

Stability

RSK 5 PI3K/mTOR Signaling Cell Growth & Survival

FGFR1 6 FGF Signaling
Cell Proliferation &

Differentiation

p70S6K 32 PI3K/mTOR Signaling
Protein Synthesis &

Cell Growth

Table 1: In vitro inhibitory activity of ACTB-1003 against key oncogenic kinases. Data sourced

from publicly available research abstracts.[1]

Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects

of ACTB-1003.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of ACTB-1003 on the metabolic activity of cancer cells, which

is an indicator of cell viability.

Materials:

Cancer cell lines (e.g., OPM2, Ba/F3-TEL-FGFR1, H460)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

ACTB-1003 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well flat-bottom plates

Multichannel pipette

Microplate reader (570 nm and 630 nm filters)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete

culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of ACTB-1003 in culture medium. Remove the

old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g.,

0.1% DMSO) to respective wells.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (DMSO)

to each well to dissolve the formazan crystals.

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Read the absorbance at 570 nm with a reference wavelength of 630

nm.

Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage

of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (TUNEL Assay on
Tissue Sections)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissue

from xenograft models treated with ACTB-1003.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

Xylene and ethanol series for deparaffinization and rehydration

Proteinase K solution

TUNEL assay kit (containing TdT enzyme and labeled nucleotides, e.g., BrdU)

Antibody against the nucleotide label (e.g., anti-BrdU-HRP)

DAB (3,3'-Diaminobenzidine) substrate

Hematoxylin for counterstaining

Mounting medium

Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate

through a graded series of ethanol to water.

Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room

temperature to retrieve antigens.

TdT Reaction: Add the TdT reaction mixture to the sections and incubate in a humidified

chamber at 37°C for 1 hour. This step labels the 3'-OH ends of fragmented DNA.

Detection: If using an indirect method, incubate with an anti-label antibody conjugated to

HRP.

Visualization: Add DAB substrate. The HRP enzyme will convert DAB into a brown

precipitate at the site of DNA fragmentation.

Counterstaining: Lightly counterstain the nuclei with hematoxylin.
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Dehydration and Mounting: Dehydrate the slides through an ethanol series and xylene, and

coverslip with mounting medium.

Analysis: Visualize under a light microscope. TUNEL-positive (apoptotic) cells will have dark

brown nuclei.

Protocol 3: Analysis of Angiogenesis (CD31
Immunohistochemistry)
This protocol quantifies microvessel density in tumor sections by staining for the endothelial cell

marker CD31.

Materials:

FFPE tumor sections

Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)

Primary antibody: Rabbit anti-CD31

HRP-conjugated goat anti-rabbit secondary antibody

DAB substrate kit

Hematoxylin

Microscope with imaging software

Procedure:

Deparaffinization and Rehydration: As described in the TUNEL protocol.

Antigen Retrieval: Heat slides in antigen retrieval buffer using a microwave or pressure

cooker.

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with

5% goat serum.
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Primary Antibody Incubation: Incubate sections with anti-CD31 antibody overnight at 4°C.

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Apply DAB substrate to visualize the antibody staining (brown precipitate).

Counterstaining: Counterstain with hematoxylin.

Dehydration and Mounting: As previously described.

Quantification: Capture images from several "hot spots" of high vascularity. Use image

analysis software to quantify the CD31-positive area or count the number of vessels to

determine microvessel density (MVD).

Signaling Pathways & Workflows
The following diagrams illustrate the mechanism of action of ACTB-1003 and a typical

experimental workflow for its pre-clinical evaluation.

Caption: Mechanism of action of ACTB-1003.

Caption: Pre-clinical research workflow for ACTB-1003.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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